molecular formula C10H12ClN5O3 B12773979 Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide CAS No. 147217-64-9

Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide

Cat. No.: B12773979
CAS No.: 147217-64-9
M. Wt: 285.69 g/mol
InChI Key: SKYUQLKGOGQTRB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with amino, chloroethyl, nitrosoamino, and carbonyl hydrazide groups. Its molecular formula is C9H10ClN5O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group, followed by reduction to form the amino groupThe final step includes the formation of the carbonyl hydrazide group .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by chlorination and nitrosation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with specific molecular targets. The nitrosoamino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-amino-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrosoamino group, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

147217-64-9

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

3-[(4-aminobenzoyl)amino]-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C10H12ClN5O3/c11-5-6-16(15-19)10(18)14-13-9(17)7-1-3-8(12)4-2-7/h1-4H,5-6,12H2,(H,13,17)(H,14,18)

InChI Key

SKYUQLKGOGQTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)N(CCCl)N=O)N

Origin of Product

United States

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